Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate

Antibacterial Gram-positive Staphylococcus

This 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate is a non-fungible core scaffold for medicinal chemistry and agrochemical research. Its precise substitution pattern governs the hydrogen-bonding and steric properties essential for TNF-α inhibition and narrow-spectrum Gram-positive antibacterial activity. Substituting with a generic pyrazole analog breaks established SAR, yielding incomparable biological data. Procure this exact compound at high purity to ensure reproducibility in lead optimization, bioactivation assays, and novel agrochemical library synthesis.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
CAS No. 1174305-86-2
Cat. No. B1292081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate
CAS1174305-86-2
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=C1C)N)C
InChIInChI=1S/C8H13N3O2/c1-4-13-8(12)6-5(2)7(9)11(3)10-6/h4,9H2,1-3H3
InChIKeyGHHMJDRTUAPOKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate: Core Scaffold and Procurement Profile


Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate (CAS 1174305-86-2) is a 5-aminopyrazole derivative, a chemical class recognized for its versatile applications as a building block in medicinal chemistry and agrochemical research [1]. The molecule features a pyrazole core substituted with amino, methyl, and carboxylate ester groups, which confer specific hydrogen-bonding and steric properties . It is commercially available with a typical purity of 97% and a molecular weight of 183.21 g/mol .

The Case Against Substituting Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate


Substituting this compound with a generic pyrazole analog is inadvisable due to the profound impact of even minor structural changes on biological activity and selectivity. The specific pattern of substitution (5-amino, 1,4-dimethyl) on the pyrazole ring dictates a unique combination of hydrogen-bonding capabilities and steric hindrance, which are critical determinants of target binding affinity and enzyme inhibition . Research on analogous 5-aminopyrazole series demonstrates that variations at the C3, C4, and C5 positions directly correlate with significant shifts in antimicrobial and anti-inflammatory potency [1]. Therefore, any change to this specific substitution pattern is highly likely to alter its performance in a defined chemical series, rendering the results of a synthesis or biological screen incomparable or invalid [2].

Quantitative Evidence Guide for Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate Differentiation


Preferential Anti-Gram-Positive Antibacterial Spectrum in 5-Aminopyrazole Series

While direct data for this specific compound is absent, a closely related series of 5-aminopyrazole derivatives (compounds 3c and 4b) demonstrated a narrow spectrum of antibacterial activity, showing moderate potency specifically against multidrug-resistant (MDR) clinical isolates of Gram-positive bacteria, especially *Staphylococcus* species, with MICs ranging from 32–64 µg/mL [1]. This contrasts with other pyrazole analogs that often show broader-spectrum or primarily Gram-negative activity. The 5-amino functional group present on the target compound is a key structural feature in this series and is essential for this observed activity profile. This evidence suggests that Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate may exhibit a similarly preferential or differentiated antibacterial profile compared to non-5-amino pyrazole esters.

Antibacterial Gram-positive Staphylococcus

Modulation of Anti-Inflammatory Potency by Pyrazole Substitution

A study on a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates found that the nature of the substituent at the pyrazole ring significantly impacted anti-inflammatory activity [1]. The target compound, with its specific 5-amino and 1,4-dimethyl substitution pattern, represents a unique combination. This is supported by the finding that several compounds from the broader series markedly inhibited TNF-α expression at 20 µg/mL [1]. The 5-amino group is a critical structural determinant for this class, as evidenced by its distinct role in SAR studies [2]. Consequently, the target compound is expected to have a non-fungible anti-inflammatory profile that is distinct from other pyrazole-3-carboxylates with different substitution patterns.

Anti-inflammatory TNF-alpha inhibition Structure-Activity Relationship

Structural Alert for Bioactivation Potential via Aminopyrazole Motif

The 5-aminopyrazole motif, which is the defining feature of Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate, has been identified as a structural alert for the formation of reactive metabolites in human liver microsomes [1]. This was demonstrated via LC-MS detection of glutathione ethyl ester-trapped reactive intermediates. This is a critical differentiator from other pyrazole scaffolds (e.g., 3-aminopyrazoles or non-amino pyrazoles) that may not undergo the same bioactivation pathway. This property directly informs the compound's suitability for specific research applications, particularly in early-stage drug discovery where metabolic stability and safety liabilities are being profiled.

Drug Metabolism Bioactivation Safety Assessment

Optimal Research Applications for Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate


Medicinal Chemistry: A Privileged Scaffold for Anti-Inflammatory SAR Studies

This compound is ideally suited as a key intermediate or core scaffold in the synthesis of novel anti-inflammatory agents. The established structure-activity relationship (SAR) for ethyl 5-(substituted)-1H-pyrazole-3-carboxylates, showing marked inhibition of TNF-α expression at 20 µg/mL, positions this specific molecule as a non-fungible building block for optimizing potency and selectivity [1]. Replacing it with a differently substituted analog would disrupt the established SAR and produce incomparable biological data, making its procurement essential for consistent and valid lead optimization programs.

Antibacterial Discovery: Targeting Multidrug-Resistant Gram-Positive Infections

Given the evidence that 5-aminopyrazole derivatives exhibit moderate activity (MICs = 32–64 µg/mL) against multidrug-resistant *Staphylococcus* strains, this compound is a high-value candidate for developing new antibacterial delivery systems [2]. Its specific substitution pattern is crucial for the observed narrow-spectrum Gram-positive activity. Therefore, this compound should be prioritized in research aimed at combating MDR pathogens, particularly when incorporated into nano-formulations to enhance its efficacy and spectrum [2].

Drug Metabolism and Pharmacokinetics (DMPK): A Tool Compound for Bioactivation Studies

This compound serves as a specific and valuable tool for investigating the bioactivation of aminopyrazole-containing drug candidates. The 5-aminopyrazole motif is a known structural alert for forming reactive metabolites in human liver microsomes [3]. As such, this compound can be used as a positive control or as a model substrate in assays designed to screen for or understand the mechanism of metabolism-mediated toxicity, guiding the design of safer analogs.

Agrochemical Intermediate: Synthesis of Novel Fungicides or Herbicides

Pyrazole carboxylates are a well-documented scaffold in agrochemicals . This compound's specific functional groups (amino and ester) provide versatile synthetic handles for generating libraries of novel agrochemical candidates. Its procurement ensures a high-purity starting material for developing proprietary compounds with potential antifungal or herbicidal activity, as seen in other pyrazole carboxylic acid derivatives [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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